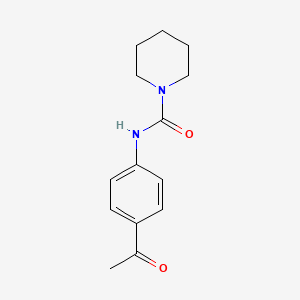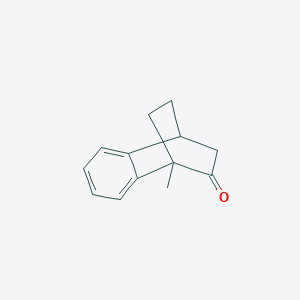![molecular formula C18H26OSi2 B12614031 Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-54-0](/img/structure/B12614031.png)
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups. This compound is notable for its unique structural features, which include a silicon atom bonded to two methyl groups, a phenyl group, and a phenyl(trimethylsilyl)oxy group. The presence of the trimethylsilyl group imparts significant chemical inertness and a large molecular volume, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of phenylsilane derivatives with trimethylsilylating agents. One common method is the reaction of phenyl(dimethyl)silane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or siloxane compounds.
Substitution: Generation of various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups and enhance the volatility of compounds for gas chromatography.
Biology: Employed in the modification of biomolecules to improve their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on molecules during chemical reactions. This allows for selective reactions to occur without interference from other functional groups. The compound’s large molecular volume and chemical inertness also contribute to its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethylsilane: Similar structure but lacks the additional phenyl group bonded to the silicon atom.
Dimethylphenylsilane: Contains a phenyl group and two methyl groups bonded to silicon but lacks the trimethylsilyl group.
Trimethylsilylphenylacetylene: Features a trimethylsilyl group bonded to a phenylacetylene moiety.
Uniqueness
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s stability, reactivity, and versatility in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
648428-54-0 |
|---|---|
Molekularformel |
C18H26OSi2 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
dimethyl-phenyl-[phenyl(trimethylsilyloxy)methyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)19-18(16-12-8-6-9-13-16)21(4,5)17-14-10-7-11-15-17/h6-15,18H,1-5H3 |
InChI-Schlüssel |
GFKMUMRODFQCEF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)

![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)



![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)


![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)

